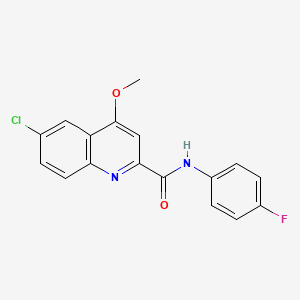

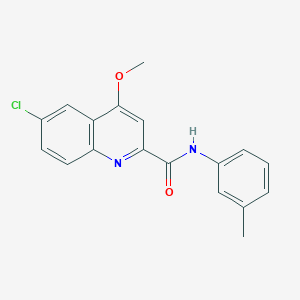

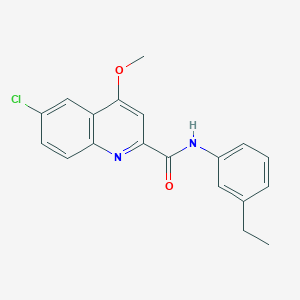

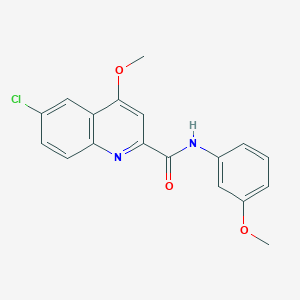

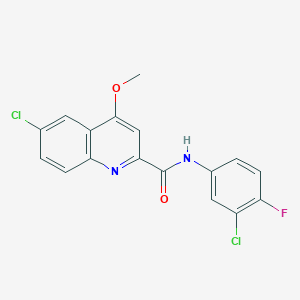

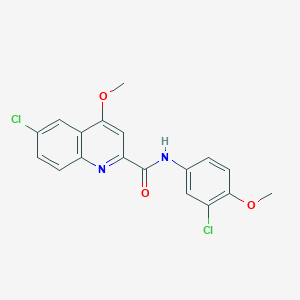

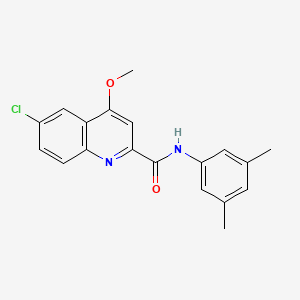

6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide” is a derivative of quinoline . Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent, hygroscopic, colorless oily liquid with a molecular weight of 129.16 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For instance, antimicrobial pyrazole-tethered quinolines were prepared through an intermediate, (E)-1-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one . This intermediate was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The compound “this compound” is a quinoline derivative, which means it shares this basic structure but with additional functional groups.Chemical Reactions Analysis

Quinoline derivatives have been involved in various chemical reactions. For example, one study reported the preparation of antimicrobial pyrazole-tethered quinolines through an intermediate . Initially, the compound was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .Wirkmechanismus

Target of Action

Quinoline compounds have been known to interact with various targets, including the mycobacterial membrane protein large 3 (mmpl3), which is responsible for the translocation of mycolic acids across the plasma membrane .

Mode of Action

tb .

Biochemical Pathways

For instance, MmpL3 inhibitors can disrupt the biosynthesis and incorporation of mycolic acids on the mycobacterial cell wall .

Pharmacokinetics

The lipophilicity of anti-tb derivatives has been proposed to have a positive correlation with their anti-tb activity .

Result of Action

Inactivation of mmpl3 prohibits a pivotal step in the mycolic acids biosynthesis machinery, collapsing the permeability barrier .

Action Environment

The stability of boronic esters, which are often used in the synthesis of quinoline compounds, can pose challenges, especially considering the removal of the boron moiety at the end of a sequence .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide in laboratory experiments has several advantages. Firstly, it is relatively inexpensive and readily available. Secondly, it is easy to synthesize and is stable in aqueous solution. Thirdly, it has a wide range of biochemical and physiological effects, making it an ideal candidate for a variety of research applications. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in organic solvents, which may limit its use in certain experiments. In addition, its exact mechanism of action is still not fully understood, which may limit its potential therapeutic applications.

Zukünftige Richtungen

The potential future directions for 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide research include further investigation into its mechanism of action, as well as its potential therapeutic applications. In addition, further research is needed to determine its efficacy and safety in humans. Furthermore, this compound may have potential applications in the treatment of various neurological disorders, metabolic disorders, and other diseases. Finally, further research is needed to determine the optimal dose and administration of this compound for various research applications.

Synthesemethoden

The synthesis method of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide involves the reaction of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxylic acid with an appropriate amine. The reaction is typically carried out in aqueous solution at temperatures between 0 and 100°C. The reaction is typically complete within 1-2 hours and yields the desired product in high yield.

Wissenschaftliche Forschungsanwendungen

6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antiviral, and anti-cancer properties. It has also been studied as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In addition, this compound has been studied for its potential use in the treatment of various metabolic disorders, such as diabetes and obesity.

Eigenschaften

IUPAC Name |

6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-23-13-5-3-4-12(9-13)20-18(22)16-10-17(24-2)14-8-11(19)6-7-15(14)21-16/h3-10H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZVGWMIUUMKNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)

![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)